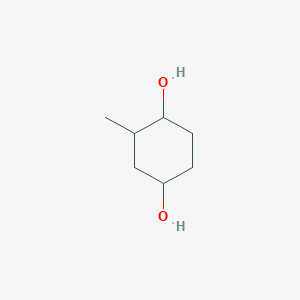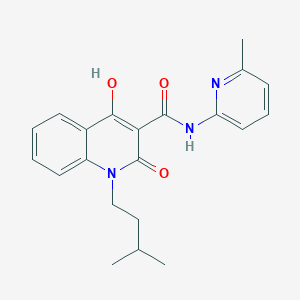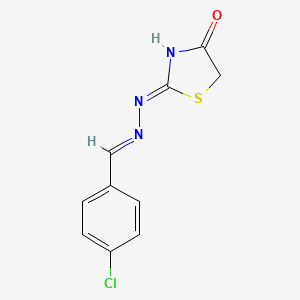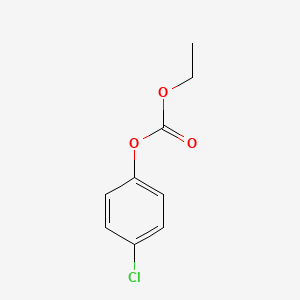
Diethyl (2-methylphenoxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-methylphenoxy)propanedioate is an organic compound with the molecular formula C14H18O5. It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 2-methylphenoxy group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylphenoxy)propanedioate typically involves the alkylation of diethyl malonate with 2-methylphenol (o-cresol) under basic conditions. The reaction proceeds as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 2-methylphenol in the presence of an alkylating agent like methyl iodide or ethyl bromide to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methylphenoxy)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted phenols.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Decarboxylation: Heating the compound in the presence of a catalyst such as copper or zinc.
Substitution: Using nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces 2-methylphenol and diethyl malonate.
Decarboxylation: Yields 2-methylphenol and carbon dioxide.
Substitution: Forms various substituted phenoxy derivatives.
Scientific Research Applications
Diethyl (2-methylphenoxy)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the production of drugs, particularly those with phenoxy groups.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Material Science: Employed in the development of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of diethyl (2-methylphenoxy)propanedioate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The phenoxy group can also undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring. These reactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, used in similar synthetic applications.
Diethyl (4-methylphenoxy)propanedioate: A structural isomer with the phenoxy group in the para position.
Diethyl (2-chlorophenoxy)propanedioate: A derivative with a chlorine substituent on the phenoxy group.
Uniqueness
Diethyl (2-methylphenoxy)propanedioate is unique due to the presence of the 2-methylphenoxy group, which imparts specific reactivity and steric properties. This makes it particularly useful in the synthesis of compounds where regioselectivity and specific substitution patterns are required.
Properties
CAS No. |
100972-86-9 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
diethyl 2-(2-methylphenoxy)propanedioate |
InChI |
InChI=1S/C14H18O5/c1-4-17-13(15)12(14(16)18-5-2)19-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
SSKLUIRMJMNRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)



![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)

